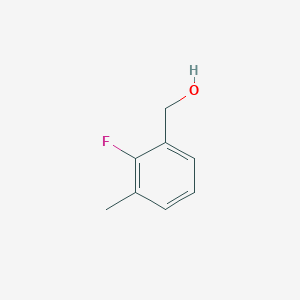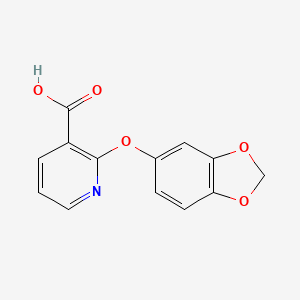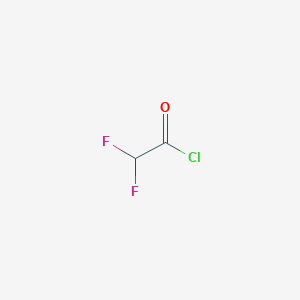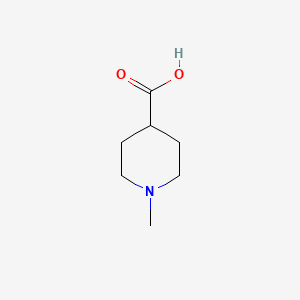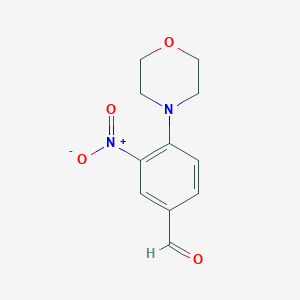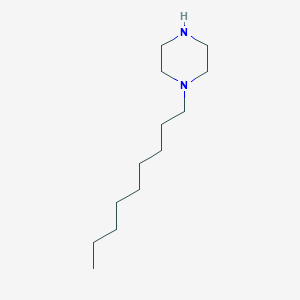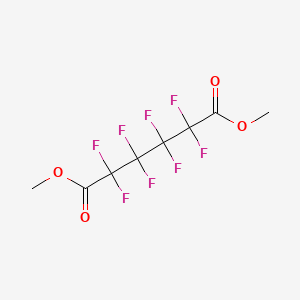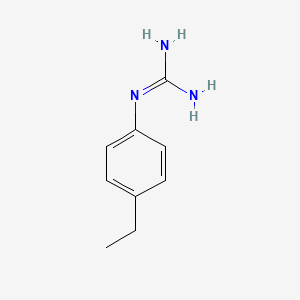
N-(4-éthylphényl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)guanidine, also known as EPPG, is an organic compound that is used in various scientific research applications. It is an amide derivative of guanidine, a heterocyclic compound containing a nitrogen and two carbon atoms, and is commonly used in the synthesis of other organic compounds. EPPG has a wide range of applications, including in the synthesis of pharmaceuticals and other organic compounds, as well as in the biochemical and physiological studies of various biological systems.
Applications De Recherche Scientifique
Catalyse Organique Asymétrique
N-(4-éthylphényl)guanidine: a été utilisée comme organocatalyseur chiral dans la synthèse asymétrique. Sa capacité à induire l'énantiosélectivité dans diverses transformations organiques est hautement appréciée en science pharmaceutique pour la production de molécules énantiomériquement pures .
Transformation Organique Stéréosélective
Ce composé joue un rôle crucial dans les transformations organiques stéréosélectives. Il contribue au développement de méthodologies qui permettent la construction de squelettes moléculaires complexes avec plusieurs centres chiraux, essentiels à la création de molécules biologiquement actives .
Modulation de l'Activité Biologique
Les dérivés de la guanidine, y compris la This compound, présentent un éventail d'activités biologiques. Ils ont été appliqués comme agents de liaison au sillon mineur de l'ADN, inhibiteurs de kinases et antagonistes des récepteurs α2-noradrénaline, démontrant leur polyvalence en chimie médicinale .
Formation de Liaisons Hydrogène
La capacité du groupe guanidine à former des liaisons hydrogène en fait un groupe fonctionnel précieux en chimie. Cette caractéristique est exploitée dans la conception de composés qui interagissent avec les systèmes biologiques, tels que les acides aminés et les bases d'acides nucléiques, ce qui peut conduire au développement de nouveaux médicaments .
Synthèse de Guanidines Cycliques
Les guanidines cycliques sont présentes dans de nombreux produits naturels et composés d'intérêt médicinal. This compound peut être utilisée dans la synthèse de ces structures cycliques, qui comprennent des cycles à cinq chaînons comme les 2-aminoimidazolines et des cycles à six chaînons comme les 2-amino-1,4,5,6-tétrahydropyrimidines .
Dérivés de Produits Naturels
Le groupe guanidine est un motif courant dans les dérivés de produits naturels. Ces composés, qui comprennent des peptides non ribosomiques, des alcaloïdes et des terpènes porteurs de guanidine, ont des activités biologiques significatives. This compound peut être un élément clé dans la synthèse et l'étude de ces dérivés de produits naturels .
Safety and Hazards
Orientations Futures
Guanidines have great potential for future applications. They have been integrated as sacrificial electron donors for the prohibition of metal oxidation in perovskite materials . This provides a foundation for the design of guanidine analogs for the therapeutic intervention of neuromuscular diseases . Furthermore, guanidines serve as a basis for the creation of modern smart materials .
Mécanisme D'action
Target of Action
N-(4-ethylphenyl)guanidine is a guanidine derivative. Guanidine derivatives have been found to interact with various targets, including the Glutamate receptor ionotropic NMDA 1 (NMDAR1) . This receptor plays a crucial role in synaptic plasticity and memory function, making it a significant target for N-(4-ethylphenyl)guanidine.
Mode of Action
For instance, guanethidine, another guanidine derivative, acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .
Biochemical Pathways
For example, guanethidine is known to affect the adrenergic transmission pathway
Pharmacokinetics
For instance, guanethidine is rapidly absorbed and distributed, with a half-life of about 7-8 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-ethylphenyl)guanidine would need to be studied to understand its bioavailability and pharmacokinetic behavior.
Result of Action
For instance, guanidine has been used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome because it increases acetylcholine release at nerve terminals .
Action Environment
The action environment of N-(4-ethylphenyl)guanidine is likely to be influenced by various factors, including the metabolic/contractile muscle phenotype; muscle fiber types and density/type of ion channels, sarcoplasmic reticulum, and mitochondria organization . These factors may have a profound impact on the levels and isoform expression pattern of Ca 2+ regulatory membrane proteins, thus reflecting regulation of calcium handling and contractile response in different types of muscle .
Propriétés
IUPAC Name |
2-(4-ethylphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7-3-5-8(6-4-7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSZGPBYQCNGKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394482 |
Source


|
| Record name | N-(4-ethylphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111299-89-9 |
Source


|
| Record name | N-(4-ethylphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

